molecular formula C18H22N4O3S B2757148 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide CAS No. 380192-50-7

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

Cat. No. B2757148
CAS RN: 380192-50-7
M. Wt: 374.46
InChI Key: IVSMEXXTAVOUSL-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide, also known as TBN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. TBN-1 is a small molecule that can be synthesized using a variety of methods, and its unique structure allows it to interact with specific targets in the body. In

Scientific Research Applications

Radical Dimerization and Synthesis Methods

  • A study by Chauhan et al. (2018) describes the use of tert-butyl nitrite for the radical dimerization of primary thioamides into 1,2,4-thiadiazoles. This method, which operates smoothly at room temperature, offers a simple and efficient approach for the synthesis of structurally complex compounds, potentially including derivatives of the compound (Chauhan et al., 2018).

Polyamide Synthesis and Properties

  • The synthesis and properties of polyamides derived from tert-butyl-containing compounds, similar to the compound of interest, were explored by Hsiao et al. (2000). They reported the preparation of polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting their solubility, thermal stability, and potential for creating flexible, transparent films (Hsiao, Yang, & Chen, 2000).

Radiosynthesis and Medical Imaging

  • Hashimoto et al. (2014) discussed the radiosynthesis and application of a PET probe for imaging tau pathology in the human brain. They utilized a similar tert-butyl-based compound, underscoring its role in developing clinically useful imaging agents for neurological research (Hashimoto et al., 2014).

Crystal Structure and Spectroscopic Properties

  • Gholivand et al. (2009) synthesized a new compound involving tert-butyl groups, similar to the compound of interest. They characterized its structure and conformational properties using X-ray diffraction and spectroscopic techniques. Such studies are crucial for understanding the material properties and potential applications of new compounds (Gholivand et al., 2009).

Discovery and Evaluation of Analogous Compounds

  • Borzilleri et al. (2006) discovered and evaluated similar benzamide compounds for their potential as inhibitors of vascular endothelial growth factor receptor-2. Such research has implications in the development of new drugs for cancer and other diseases (Borzilleri et al., 2006).

Anticancer and Antimicrobial Metallopharmaceutical Agents

  • Ray et al. (2007) conducted comprehensive studies on Pd, Au, and Ag complexes of benzyl-tert-butylimidazol-2-ylidene, indicating potential in the field of medicinal chemistry. Their findings highlight the importance of heterocyclic compounds, like the one , in developing new therapeutic agents (Ray et al., 2007).

Synthesis and Antimicrobial Activity

  • Bondock et al. (2008) focused on the synthesis of new heterocycles incorporating antipyrine moiety, which is relevant to understanding the broader applications of similar compounds in developing antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-18(2,3)15-11-26-17(19-15)20-16(23)12-6-7-13(14(10-12)22(24)25)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSMEXXTAVOUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

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